9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine
CAS No.: 953089-09-3
Cat. No.: VC0120896
Molecular Formula: C₁₆H₁₉N₅O₇
Molecular Weight: 393.35
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 953089-09-3 |
---|---|
Molecular Formula | C₁₆H₁₉N₅O₇ |
Molecular Weight | 393.35 |
IUPAC Name | [(2R,3R,4R,5S)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16+/m1/s1 |
SMILES | CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |
Introduction
Chemical Identity and Nomenclature
Primary Identification
9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine represents a modified nucleoside with three acetyl protecting groups on the ribose moiety. This compound is registered in chemical databases with specific identifiers that allow for its precise tracking and reference in scientific literature.
The compound's primary identification parameters include:
Parameter | Value |
---|---|
CAS Registry Number | 953089-09-3 |
Molecular Formula | C₁₆H₁₉N₅O₇ |
Molecular Weight | 393.35 g/mol |
Exact Mass | 393.12844796 |
These identification parameters serve as unique identifiers for the compound in chemical databases and literature, facilitating accurate referencing and retrieval of information .
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial catalogs, reflecting different naming conventions and structural descriptions:
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9-(2,3,5-Tri-O-acetyl-α-D-ribofuranosyl)-9H-purin-6-amine
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9-(2,3,5-Tri-O-acetyl-α-D-ribofuranosyl)adenine
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[(2R,3R,4R,5S)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate
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9H-Purin-6-amine, 9-(2,3,5-tri-O-acetyl-α-D-ribofuranosyl)-
These alternative names reflect both systematic IUPAC nomenclature and common naming conventions used in biochemistry and pharmaceutical research.
Structural Characteristics
Molecular Structure
The compound consists of an adenine base (6-aminopurine) connected to a modified ribose sugar through an N-glycosidic bond at the N9 position of the purine ring. The ribose component features acetyl groups at the 2', 3', and 5' positions, which serve as protecting groups for the hydroxyl functionalities of the sugar moiety.
The stereochemistry at the glycosidic bond is alpha (α), distinguishing this compound from the more common beta (β) configuration found in natural nucleosides. This alpha configuration significantly affects the three-dimensional orientation of the molecule and its biological properties .
Stereochemistry
The compound possesses four defined stereocenters, primarily within the ribofuranose ring structure. The stereochemical configuration is described as (2R,3R,4R,5S), indicating the specific spatial arrangement of substituents at each stereocenter .
This stereochemical arrangement is crucial for the compound's recognition by enzymes and potential biological activity, as the three-dimensional structure determines how the molecule interacts with biological receptors and catalytic sites.
Physicochemical Properties
Computed and Experimental Properties
The compound possesses several important physicochemical properties that determine its behavior in chemical reactions, biological systems, and pharmaceutical formulations:
Property | Value | Notes |
---|---|---|
Density | 1.62±0.1 g/cm³ | Typical for nucleoside derivatives |
Boiling Point | 594.1±60.0 °C | Predicted value, not experimentally determined |
pKa | 3.82±0.10 | Indicates moderate acidity |
XLogP3 | 0.1 | Suggests balanced hydrophilicity/lipophilicity |
Hydrogen Bond Donors | 1 | Important for molecular recognition |
Hydrogen Bond Acceptors | 11 | Significant for solubility and binding |
Rotatable Bond Count | 8 | Indicates moderate molecular flexibility |
Topological Polar Surface Area | 158 Ų | Relevant for membrane permeability |
Heavy Atom Count | 28 | Reflects molecular complexity |
Complexity | 620 | Computational measure of structural complexity |
These properties collectively determine the compound's behavior in solution, its ability to interact with biological targets, and its potential pharmaceutical applications .
Applications and Uses
Research Applications
9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine serves several important functions in biochemical and pharmaceutical research:
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As a protected intermediate in the synthesis of modified nucleosides and nucleotides
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As a reference standard or analytical marker for quality control in pharmaceutical production
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As an impurity standard for adenosine-based pharmaceutical products
Structural Comparison with Related Compounds
Relationship to Natural Nucleosides
9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine differs from natural adenosine in several key aspects:
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The presence of acetyl protecting groups at the 2', 3', and 5' positions of the ribose, which alter solubility, lipophilicity, and chemical reactivity
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The alpha configuration at the glycosidic bond, unlike the beta configuration found in natural nucleosides
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Modified chemical stability due to the acetyl groups, which can affect interactions with enzymes and receptors
These structural differences significantly impact the compound's chemical behavior, biological activity, and pharmaceutical applications compared to natural adenosine.
Comparison with Other Modified Nucleosides
The search results include information about related compounds such as 2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine and 2-Chloro-6-amino-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine , which share the tri-O-acetyl ribofuranosyl moiety but differ in the purine base substitution pattern.
Compound | Base Modification | Glycosidic Configuration |
---|---|---|
9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine | 6-amino (adenine) | Alpha |
2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine | 2,6-dichloro | Beta |
2-Chloro-6-amino-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine | 2-chloro, 6-amino | Beta |
These structural variations result in different physicochemical properties and potential biological activities, expanding the repertoire of modified nucleosides available for research and development.
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